7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one
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Overview
Description
7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromene family Chromenes are oxygen-containing heterocycles that are widely present in natural products, pharmaceuticals, and biologically relevant molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one typically involves the formation of the chromene core followed by functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromene ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis is crucial for industrial applications, and continuous flow processes may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The bromoethoxy group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the bromoethoxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
Similar Compounds
- 7-ethoxy-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one
- 7-(2-chloroethoxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one
- 7-(2-iodoethoxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one
Uniqueness
7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one is unique due to the presence of the bromoethoxy group, which can undergo specific chemical reactions not possible with other halogenated derivatives.
Properties
IUPAC Name |
7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-2-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrO5/c1-12-19(13-4-7-16(23-2)18(10-13)24-3)20(22)15-6-5-14(25-9-8-21)11-17(15)26-12/h4-7,10-11H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFUAZYTFBTXDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCBr)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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